

# 2-chloro-N-(2-furylmethyl)acetamide spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-chloro-N-(2-furylmethyl)acetamide

Cat. No.: B1580711

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-chloro-N-(2-furylmethyl)acetamide**

## Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the core spectroscopic data for **2-chloro-N-(2-furylmethyl)acetamide** (CAS No: 40914-13-4), a molecule of interest in synthetic and medicinal chemistry.<sup>[1][2][3]</sup> As researchers and drug development professionals, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular structure elucidation.

This document moves beyond a simple listing of data. It is designed to provide a field-proven perspective on why specific spectroscopic signatures appear and how to interpret them, reflecting the expertise gained from extensive laboratory experience. The protocols described herein are robust and include self-validating steps, ensuring the generation of trustworthy and reproducible data.

## Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, we must first understand the molecule's constituent parts. **2-chloro-N-(2-furylmethyl)acetamide** possesses several key structural features: a

furan ring, a secondary amide linkage, and an alkyl chloride moiety. Each of these functional groups will give rise to characteristic signals in the various spectra.

Molecular Structure of **2-chloro-N-(2-furylmethyl)acetamide**

Caption: Numbered structure of **2-chloro-N-(2-furylmethyl)acetamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.<sup>[4]</sup> For **2-chloro-N-(2-furylmethyl)acetamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for its structure.

### $^1\text{H}$ NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show five distinct signals. The choice of a deuterated solvent like chloroform-d ( $\text{CDCl}_3$ ) is standard for such compounds due to its excellent dissolving power and minimal signal overlap.<sup>[5]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-chloro-N-(2-furylmethyl)acetamide** (in  $\text{CDCl}_3$ )

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Amide NH	6.5 - 7.5	Broad Singlet	1H	-
Furan H4	7.3 - 7.4	Doublet of doublets	1H	$J_{4,3} \approx 1.8$ , $J_{4,2} \approx 0.8$
Furan H2	6.3 - 6.4	Doublet of doublets	1H	$J_{2,3} \approx 3.2$ , $J_{2,4} \approx 0.8$
Furan H3	6.2 - 6.3	Doublet of doublets	1H	$J_{3,2} \approx 3.2$ , $J_{3,4} \approx 1.8$
Methylene CH <sub>2</sub> -N	4.5 - 4.6	Doublet	2H	$J \approx 5.8$
Methylene CH <sub>2</sub> -Cl	4.1 - 4.2	Singlet	2H	-

## Expert Insights:

- **Amide Proton (NH):** This proton's chemical shift is highly variable and often appears as a broad signal due to moderate-speed chemical exchange and quadrupolar coupling with the nitrogen atom. Its integration value of 1H is key to its identification.
- **Furan Protons (H2, H3, H4):** These three protons form a characteristic splitting pattern. H4 is the most deshielded due to its proximity to the oxygen atom. The coupling constants are typical for a 2-substituted furan ring.[\[4\]](#)
- **Methylene Protons (C5H<sub>2</sub>):** These protons are adjacent to the amide nitrogen and the furan ring. They appear as a doublet due to coupling with the amide (NH) proton. This coupling can sometimes be lost due to proton exchange, resulting in a singlet.
- **Methylene Protons (C6H<sub>2</sub>):** These protons are adjacent to the electron-withdrawing chlorine atom and the carbonyl group, shifting them downfield to ~4.1 ppm. They are expected to be a sharp singlet as there are no adjacent protons to couple with.

## <sup>13</sup>C NMR Spectroscopy Analysis

The <sup>13</sup>C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.

Table 2: <sup>13</sup>C NMR Data for **2-chloro-N-(2-furylmethyl)acetamide**

Assignment	Chemical Shift (δ, ppm)
Carbonyl (C=O)	~166
Furan C1	~150
Furan C4	~143
Furan C2	~111
Furan C3	~108
CH <sub>2</sub> -Cl	~43
CH <sub>2</sub> -N	~36

Source: Data is based on typical values for similar functional groups and available database information.[\[1\]](#)

Expert Insights:

- Causality of Chemical Shifts: The carbonyl carbon (C7) is the most deshielded (~166 ppm) due to the double bond to oxygen. The furan carbons have characteristic shifts, with C1 and C4 (adjacent to oxygen) being the most downfield within the ring system.[\[4\]](#) The aliphatic carbons, C6 and C5, appear furthest upfield, with the C6 attached to the electronegative chlorine atom appearing further downfield than the C5 attached to nitrogen.

## Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The analysis of **2-chloro-N-(2-furylmethyl)acetamide** via the KBr-pellet technique reveals key vibrational frequencies that confirm its structure.[\[6\]](#)

Table 3: Key IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch (Amide)
~3100	Medium	C-H Stretch (Aromatic - Furan)
~2950	Medium	C-H Stretch (Aliphatic - CH <sub>2</sub> )
~1650	Very Strong	C=O Stretch (Amide I band)
~1550	Strong	N-H Bend (Amide II band)
~750	Strong	C-Cl Stretch

Source: Data is based on typical values and available database information.[1][6]

#### Expert Insights:

- **The Amide Signature:** The two most prominent peaks in the spectrum are the C=O stretch (Amide I) around 1650 cm<sup>-1</sup> and the N-H bend (Amide II) around 1550 cm<sup>-1</sup>. Their presence is a strong confirmation of the amide functional group. The broad N-H stretching band around 3300 cm<sup>-1</sup> further supports this assignment.
- **Trustworthiness of Data:** The presence of both the Amide I and Amide II bands provides a self-validating system for identifying the secondary amide. The C-Cl stretch, while present, can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. Using Electron Ionization (EI), a common technique for small molecules, we can predict the fragmentation pattern.

The molecular formula is C<sub>7</sub>H<sub>8</sub>ClNO<sub>2</sub>, leading to a monoisotopic mass of approximately 173.02 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Relative Intensity (%)	Assignment
173/175	High	[M] <sup>+</sup> (Molecular Ion)
96	Moderate	[M - C <sub>2</sub> H <sub>2</sub> ClO] <sup>+</sup>
81	High	[C <sub>5</sub> H <sub>5</sub> O] <sup>+</sup> (Furfuryl cation)
49/51	Moderate	[CH <sub>2</sub> Cl] <sup>+</sup>

## Expert Insights:

- **The Molecular Ion Peak:** A key feature in the mass spectrum will be the molecular ion peak [M]<sup>+</sup>. Due to the natural abundance of the chlorine isotopes (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M and M+2) at m/z 173 and 175, with a characteristic 3:1 intensity ratio. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
- **Fragmentation Pathways:** The most likely fragmentation pathway is alpha-cleavage at the C-C bond between the furan ring and the methylene group, leading to the formation of the highly stable furfuryl cation at m/z 81. This is often the base peak in the spectrum.

## Experimental Protocols and Workflows

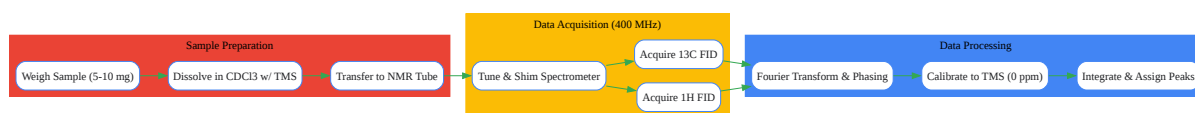
Acquiring high-quality, trustworthy data requires meticulous adherence to validated protocols.

### Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-chloro-N-(2-furylmethyl)acetamide** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:**

- Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- Acquire a  $^1\text{H}$  spectrum using a standard  $30^\circ$  pulse sequence.
- Acquire a  $^{13}\text{C}$  spectrum using a proton-decoupled sequence.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the  $^1\text{H}$  spectrum by setting the TMS peak to 0.00 ppm.

### Workflow for NMR Data Acquisition and Analysis



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Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

## Protocol: FTIR Spectroscopy (KBr Pellet)

- Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the spectrometer's sample holder.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4  $\text{cm}^{-1}$ .

## Protocol: Mass Spectrometry (EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet.
- Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: Record the abundance of each ion to generate the mass spectrum.

## Conclusion

The collective evidence from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS provides an unambiguous and robust characterization of **2-chloro-N-(2-furylmethyl)acetamide**. The predicted  $^1\text{H}$  NMR spectrum details the specific proton environments and their connectivities. The  $^{13}\text{C}$  NMR confirms the presence of seven unique carbon atoms. IR spectroscopy validates the key functional groups, particularly the secondary amide, while mass spectrometry confirms the molecular weight and reveals a characteristic isotopic pattern for the single chlorine atom. This comprehensive spectroscopic guide serves as an authoritative reference for researchers engaged in the synthesis, quality control, or further development of this compound.

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